N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide
Description
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylpropyl group attached to the thiadiazole ring and an oxolane-2-carboxamide moiety
Properties
IUPAC Name |
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(13-9-5-11-21-13)17-16-19-18-14(22-16)10-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHKIBLVIUPRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-phenylpropylamine with thiocarbohydrazide to form the intermediate 5-(3-phenylpropyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with oxalyl chloride to form the corresponding acyl chloride, which is subsequently treated with oxolane-2-carboxamide to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require the presence of a base such as triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the thiadiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form the corresponding sulfone derivative. Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol derivative. Substitution reactions can occur at the phenylpropyl group or the oxolane moiety, allowing for the introduction of different functional groups. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide has been studied for its potential applications in various scientific fields. In chemistry, it has been investigated as a building block for the synthesis of more complex molecules. In biology, thiadiazole derivatives have shown promising antimicrobial, antifungal, and anticancer activities. This compound has also been explored for its potential use in medicine, particularly as a lead compound for the development of new therapeutic agents. In the industrial sector, thiadiazole derivatives have been used as corrosion inhibitors, herbicides, and dyes.
Mechanism of Action
The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, they can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, thiadiazole derivatives can induce apoptosis by targeting specific signaling pathways. The exact molecular targets and pathways involved in the action of this compound depend on its specific structure and the biological system being studied.
Comparison with Similar Compounds
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide and N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide. These compounds share the thiadiazole core structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence the biological activity and chemical reactivity of these compounds. For example, the introduction of a sulfanyl group in N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide can enhance its antimicrobial activity compared to the parent compound. Similarly, the methanesulfonamide derivative may exhibit different pharmacokinetic properties and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
